molecular formula C17H10ClFN4O B2639858 1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-28-4

1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2639858
CAS No.: 872623-28-4
M. Wt: 340.74
InChI Key: RRKGIYKSFXFXFL-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-chlorophenyl and 3-fluorophenoxy groups can be carried out through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(3-chlorophenyl)-4-(3-bromophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorophenyl and fluorophenoxy groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-fluorophenoxy)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4O/c18-11-3-1-5-13(7-11)23-16-15(9-22-23)17(21-10-20-16)24-14-6-2-4-12(19)8-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKGIYKSFXFXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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